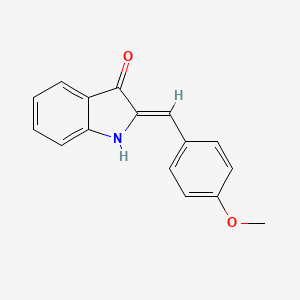

![molecular formula C16H22FN3O3S B5566455 N-({(2S,4S)-4-fluoro-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5566455.png)

N-({(2S,4S)-4-fluoro-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

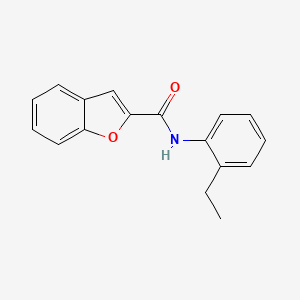

The compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry . It includes a pyrrolidine ring, a morpholine ring, a carbonyl group, and a fluorine atom. The pyrrolidine ring is a common feature in many biologically active compounds .

Molecular Structure Analysis

The molecule’s structure is characterized by the presence of a pyrrolidine ring, which is a five-membered ring containing nitrogen. This ring is not planar due to sp3 hybridization, which allows for increased three-dimensional coverage .Wissenschaftliche Forschungsanwendungen

Synthesis and Heterocyclic Chemistry

N-({(2S,4S)-4-fluoro-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide, due to its complex structure, plays a significant role in the synthesis of various heterocyclic compounds. The compound serves as an intermediate in the synthesis of thienopyrimidines, which have been shown to inhibit tumor necrosis factor alpha and nitric oxide, highlighting their potential in medicinal chemistry research for developing new therapeutic agents (H. Lei et al., 2017). Similarly, its utility extends to the construction of new heterocyclic systems such as thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives, underscoring its versatility in synthetic organic chemistry (H. Madkour et al., 2010).

Fluorination and Electrophilic Substitution

The fluorinated moiety within the compound's structure makes it a candidate for research in the field of fluorine chemistry, where its reactions and transformations can be studied. For instance, studies on the electrochemical fluorination of nitrogen-containing carboxylic acids provide insights into the synthesis of perfluoroacid fluorides, indicating the compound's relevance in developing fluorine-containing pharmaceuticals and agrochemicals (T. Abe et al., 1992).

Pharmacological Applications

Beyond its synthetic utility, the compound has implications in pharmacological research. It has been involved in studies for the discovery of potent renin inhibitors, showing promise in the treatment of hypertension. The optimization of its structure has led to the development of novel benzimidazole derivatives with potent renin inhibitory activity and improved pharmacokinetic profiles, demonstrating its potential as a lead compound in drug discovery (Hidekazu Tokuhara et al., 2018).

Photophysical and Fluorescent Studies

Furthermore, the compound's derivatives have been explored in photophysical studies, focusing on their fluorescent properties. Research into 2-morpholino pyridine compounds, for example, has revealed their potential as highly emissive fluorophores in both solution and the solid state, highlighting the role of such compounds in the development of new materials for optical and electronic applications (Masayori Hagimori et al., 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[(2S,4S)-4-fluoro-1-(5-methylthiophene-2-carbonyl)pyrrolidin-2-yl]methyl]morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FN3O3S/c1-11-2-3-14(24-11)15(21)20-10-12(17)8-13(20)9-18-16(22)19-4-6-23-7-5-19/h2-3,12-13H,4-10H2,1H3,(H,18,22)/t12-,13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBARXMWGXDPIPF-STQMWFEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)N2CC(CC2CNC(=O)N3CCOCC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)C(=O)N2C[C@H](C[C@H]2CNC(=O)N3CCOCC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({(2S,4S)-4-fluoro-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

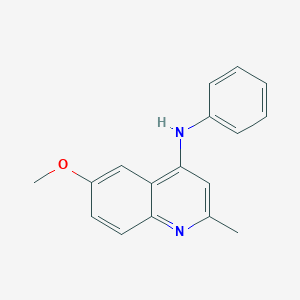

![6',7'-dimethoxy-1'-phenyl-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B5566382.png)

![ethyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate](/img/structure/B5566384.png)

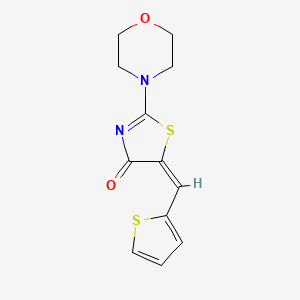

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-propylisonicotinamide](/img/structure/B5566392.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5566397.png)

![3-(3-hydroxy-3-methylbutyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]benzamide](/img/structure/B5566420.png)

![methyl 4-[(2-methoxy-2-oxoethyl)sulfonyl]-3-nitrobenzoate](/img/structure/B5566424.png)

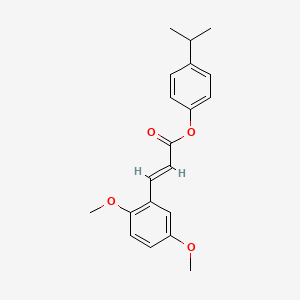

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide](/img/structure/B5566436.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5566477.png)

![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5566484.png)